8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16496611
InChI: InChI=1S/C9H10FNO/c10-8-1-2-9(12)6-3-4-11-5-7(6)8/h1-2,11-12H,3-5H2
SMILES:
Molecular Formula: C9H10FNO
Molecular Weight: 167.18 g/mol

8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol

CAS No.:

Cat. No.: VC16496611

Molecular Formula: C9H10FNO

Molecular Weight: 167.18 g/mol

* For research use only. Not for human or veterinary use.

8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol -

Specification

Molecular Formula C9H10FNO
Molecular Weight 167.18 g/mol
IUPAC Name 8-fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol
Standard InChI InChI=1S/C9H10FNO/c10-8-1-2-9(12)6-3-4-11-5-7(6)8/h1-2,11-12H,3-5H2
Standard InChI Key YAPQDOVDPGZOFA-UHFFFAOYSA-N
Canonical SMILES C1CNCC2=C(C=CC(=C21)O)F

Introduction

Chemical Identification and Structural Properties

Molecular Characterization

8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol is systematically named according to IUPAC guidelines as 8-fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol. Its molecular structure comprises a partially saturated isoquinoline backbone, with a fluorine substituent at position 8 and a hydroxyl group at position 5 (Figure 1). The compound’s SMILES notation, C1CNCC2=C(C=CC(=C21)O)F\text{C1CNCC2=C(C=CC(=C21)O)F}, and InChIKey, YAPQDOVDPGZOFA-UHFFFAOYSA-N\text{YAPQDOVDPGZOFA-UHFFFAOYSA-N}, provide unambiguous identifiers for its stereochemical configuration.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC9H10FNO\text{C}_9\text{H}_{10}\text{FNO}
Molecular Weight167.18 g/mol
XLogP3-AA (LogP)0.9
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds0

The compound’s low rotatable bond count and moderate lipophilicity (LogP = 0.9) suggest favorable membrane permeability, a critical factor in drug design.

Spectroscopic and Computational Data

Computational models predict an exact mass of 167.074642 Da , consistent with high-resolution mass spectrometry data. Nuclear magnetic resonance (NMR) studies of analogous tetrahydroisoquinolines reveal distinct shifts for aromatic protons adjacent to electronegative substituents like fluorine . For instance, the fluorine atom at position 8 induces deshielding effects on neighboring protons, resulting in characteristic downfield shifts in 1H^1\text{H}-NMR spectra .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol typically involves a multi-step sequence:

  • Fluorination: Electrophilic fluorinating agents such as Selectfluor or NN-fluorobenzenesulfonimide introduce the fluorine atom at position 8.

  • Hydroxylation: Borane complexes or peracids mediate the introduction of the hydroxyl group at position 5.

  • Cyclization: Acid-catalyzed cyclization forms the tetrahydroisoquinoline core, often employing Pictet-Spengler or Bischler-Napieralski reactions .

Key Reaction

Precursor+Selectfluor8-Fluoro IntermediateBH38-Fluoro-5-Hydroxy Product[2]\text{Precursor} + \text{Selectfluor} \rightarrow \text{8-Fluoro Intermediate} \xrightarrow{\text{BH}_3} \text{8-Fluoro-5-Hydroxy Product}[2]

Reactivity and Functionalization

The hydroxyl group at position 5 participates in etherification and esterification reactions, while the fluorine atom influences electronic properties but exhibits limited reactivity under mild conditions. The tertiary amine in the tetrahydroisoquinoline ring enables salt formation with acids, enhancing solubility for pharmacological formulations .

CompoundReceptor Affinity (pD2_2)Selectivity
8-Fluorotrimetoquinol6.56Beta-3
Trimetoquinol8.26Beta-2
BRL 373448.16Beta-3

Neuropharmacological Considerations

Tetrahydroisoquinolines are precursors to neuroactive alkaloids, and fluorination often enhances blood-brain barrier penetration . While no neuropharmacological data exists for this compound, its structural features warrant investigation into central nervous system (CNS) targets.

Applications and Future Directions

Medicinal Chemistry

The compound’s scaffold serves as a template for developing beta-3 adrenoceptor agonists, which are investigated for treating overactive bladder and metabolic disorders . Fluorine’s electron-withdrawing effects may enhance receptor binding affinity and metabolic stability .

Chemical Biology

As a fluorescent probe derivative, 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-5-ol could label cellular targets due to its aromatic fluorophore-like properties.

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